Pinolenic acid
Overview
Description
Pinolenic acid (PLA) is a polyunsaturated fatty acid (PUFA) predominantly found in pine nut oil. It is characterized by its unique structure, which includes three double bonds at the delta-5, delta-9, and delta-12 positions, making it an all-cis-Δ5,9,12-octadecatrienoic acid . PLA has garnered attention due to its potential health benefits, such as reducing atherosclerosis, inflammation, blood pressure, and possibly acting as an appetite suppressant by influencing satiety hormones .
Synthesis Analysis
PLA can be enriched from pine nut oil through various enzymatic processes. One method involves a two-step process of lipase-catalyzed esterification followed by urea complexation, which can enrich PLA up to 43 mol% and further purify it to greater than 95 mol% . Another approach is the enzymatic synthesis of phytosteryl ester containing PLA using immobilized Candida rugosa lipase, which can achieve a conversion rate of approximately 93 mol% under optimal conditions . Additionally, a cold active lipase from Penicillium camembertii has been used to synthesize high purity monoacylglycerol (MAG) containing PLA .
Molecular Structure Analysis
The molecular structure of PLA, with its three double bonds, makes it a highly unsaturated fatty acid. This structure is crucial for its biological activity and its physical properties, such as fluidity at room temperature. The synthesis of PLA and its derivatives, such as ethyl pinolenate, has been achieved through chemical methods like the Wittig reaction, which allows for the study of its chemistry and potential applications .
Chemical Reactions Analysis
PLA can undergo various chemical reactions due to its unsaturated nature. For instance, it can be esterified to form different types of esters, such as phytosteryl esters and monoacylglycerols . It can also be enriched in triacylglycerol (TAG) form via a two-step consecutive enzyme reaction, which includes ethanolysis and esterification . Furthermore, PLA can be enriched as an ethyl ester from pine nut oil through lipase-catalyzed ethanolysis, demonstrating the versatility of enzymatic reactions in modifying PLA .
Physical and Chemical Properties Analysis
The physical and chemical properties of PLA are influenced by its unsaturated molecular structure. It is a liquid at room temperature and can be integrated into various lipid structures, such as TAGs and MGDGs. The enzymatic synthesis of structured MGDGs enriched in PLA has been explored, which could lead to the development of emulsifiers with appetite-suppression effects . The regiospecificity of lipases, such as Novozym 435, allows for selective enrichment of PLA at the sn-3 position of TAGs, which is a key factor in the physical properties of the resulting lipids .
Scientific Research Applications
1. Inflammation and Metabolic Perturbations in Inflammatory Disorders
- Summary of Application : PNLA, a major fatty acid in pine nuts, is emerging as a dietary Polyunsaturated Fatty Acid (PUFA) and a promising supplement in the prevention of inflammatory disorders or as an alternative therapy . It has shown potential in weight reduction, lipid-lowering, anti-diabetic actions, and in suppression of cell invasiveness and motility in cancer .
- Methods of Application : The application of PNLA in this context is primarily dietary. It is consumed as a part of the diet, typically through the consumption of pine nuts .
- Results or Outcomes : Studies have shown that PNLA can potentially regulate inflammatory and metabolic processes. It has shown potential in modulating lipid metabolism and oxidative stress based on data from both in vitro and in vivo experiments, and human findings, including gene expression analysis .
2. Rheumatoid Arthritis
- Summary of Application : PNLA has shown anti-inflammatory effects in pre-clinical studies and is being investigated for its effects in human cell lines and peripheral blood mononuclear cells (PBMCs) from Rheumatoid Arthritis (RA) patients .
- Methods of Application : The study used a modified Boyden chamber to assess chemokine-induced migration of THP-1 monocytes. Macropinocytosis was assessed using Lucifer yellow and oxidized low-density lipoprotein (oxLDL) uptake using DiI-labelled oxLDL in THP-1 macrophages and human monocyte-derived macrophages (HMDMs). IL-6, TNF-α and prostaglandin E2 (PGE2) release by lipopolysaccharide (LPS)-stimulated PBMCs from RA patients was measured by ELISA .
- Results or Outcomes : PNLA reduced THP-1 cell migration by 55%, macropinocytosis and DiI-oxLDL uptake were reduced by 50% and 40% respectively in THP-1 macrophages and 40% and 25% respectively in HMDMs. PNLA reduced IL-6 and TNF-α release from LPS-stimulated PBMCs from RA patients by 60% and from healthy controls by 50% and 35% respectively. PNLA also reduced PGE2 levels in such PBMCs from RA patients and healthy controls .
3. Anti-inflammatory and Anti-atherogenic Effects
- Summary of Application : PNLA, an omega-6 polyunsaturated fatty acid from pine nuts, has shown anti-inflammatory and anti-atherogenic effects . It is being investigated for its potential to reduce inflammation and atherosclerosis, a disease where plaque builds up inside arteries .
- Methods of Application : The application of PNLA in this context is primarily dietary. It is consumed as a part of the diet, typically through the consumption of pine nuts .
4. Anti-inflammatory Effects in Peripheral Blood-derived Monocytes
- Summary of Application : PNLA, an omega-6 polyunsaturated fatty acid from pine nuts, has shown anti-inflammatory effects. It is being investigated for its direct anti-inflammatory effect and anti-atherogenic effects on activated purified CD14 monocytes from peripheral blood of patients with rheumatoid arthritis (RA) in vitro .
- Methods of Application : Flow cytometry was used to assess the proportions of CD14 monocytes expressing TNF‐α, IL‐6, IL‐1β, and IL‐8 in purified monocytes from patients with RA after lipopolysaccharide (LPS) stimulation with/without PNLA pre‐treatment. The whole genomic transcriptome (WGT) profile of PNLA‐treated, and LPS‐activated monocytes from patients with active RA was investigated by RNA-sequencing .
- Results or Outcomes : PNLA reduced the percentage of monocytes expressing cytokines: TNF‐α by 23% (p = 0.048), IL‐6 by 25% (p = 0.011), IL‐1β by 23% (p = 0.050), IL‐8 by 20% (p = 0.066). Pathway analysis identified upstream activation of peroxisome proliferator‐activated receptors (PPARs), sirtuin3, and let7 miRNA, and KLF15, which are anti‐inflammatory and antioxidative. In contrast, DAP3, LIF and STAT3, which are involved in TNF‐α, and IL‐6 signal transduction, were inhibited. Canonical Pathway analysis showed that PNLA inhibited oxidative phosphorylation (p = 9.14E−09) and mitochondrial dysfunction (p = 4.18E−08), while the sirtuin (SIRTs) signalling pathway was activated (p = 8.89E−06) which interfere with the pathophysiological process of atherosclerosis .
Safety And Hazards
Future Directions
Pinolenic acid is emerging as a dietary polyunsaturated fatty acid (PUFA) and a promising supplement in the prevention of inflammatory disorders or as an alternative therapy. Some studies have shown the health implications of pine nuts oil (PNO) and pinolenic acid in weight reduction, lipid-lowering, and anti-diabetic actions as well as in suppression of cell invasiveness and motility in cancer .
properties
IUPAC Name |
(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-URPRIDOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895852 | |
Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinolenic acid | |
CAS RN |
16833-54-8 | |
Record name | Pinolenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinolenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOLENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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